molecular formula C9H9N3O2 B1446741 3-(2-Aminophenyl)imidazolidine-2,4-dione CAS No. 1546168-65-3

3-(2-Aminophenyl)imidazolidine-2,4-dione

Cat. No.: B1446741
CAS No.: 1546168-65-3
M. Wt: 191.19 g/mol
InChI Key: CHRUNKFCGLCNEF-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H9N3O2 It is a derivative of imidazolidine-2,4-dione, featuring an aminophenyl group at the 3-position

Biochemical Analysis

Biochemical Properties

3-(2-Aminophenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active sites of enzymes, altering their activity and influencing the overall metabolic flux. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis . Furthermore, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes and the availability of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the activity of key enzymes, thereby affecting overall metabolic homeostasis . Understanding the specific metabolic pathways and interactions of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Additionally, the distribution of this compound within different tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with glycine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized to form the imidazolidine-2,4-dione ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the aminophenyl ring .

Scientific Research Applications

3-(2-Aminophenyl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)imidazolidine-2,4-dione
  • 3-(2-Methoxyphenyl)imidazolidine-2,4-dione
  • 3-(2-Nitrophenyl)imidazolidine-2,4-dione

Uniqueness

3-(2-Aminophenyl)imidazolidine-2,4-dione is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

3-(2-aminophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRUNKFCGLCNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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